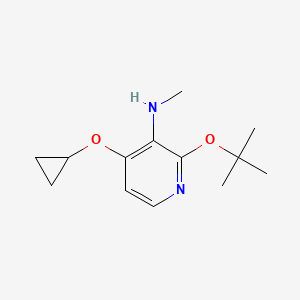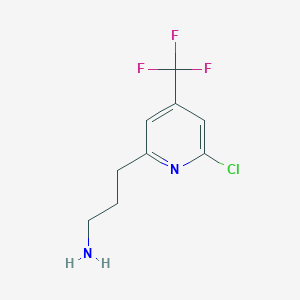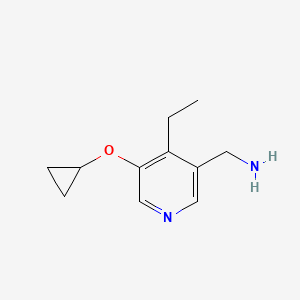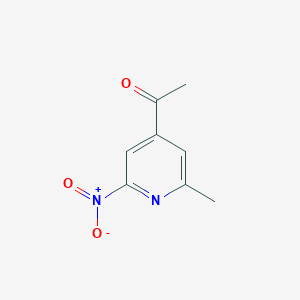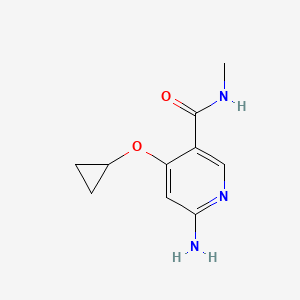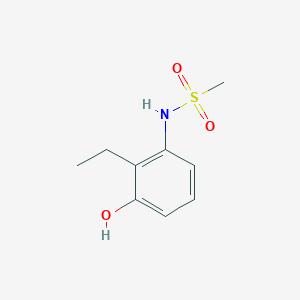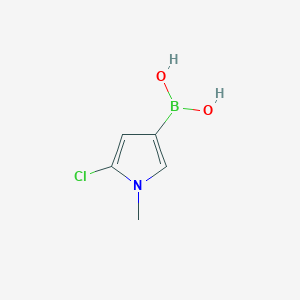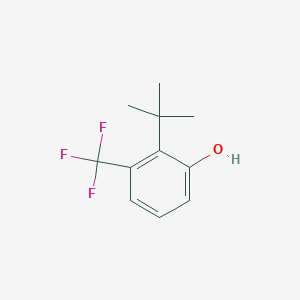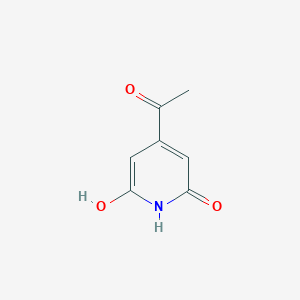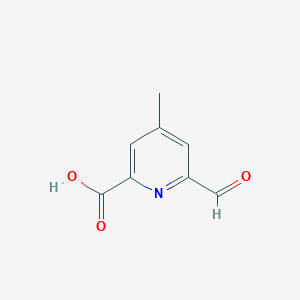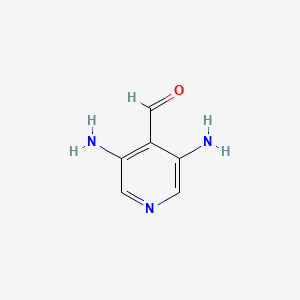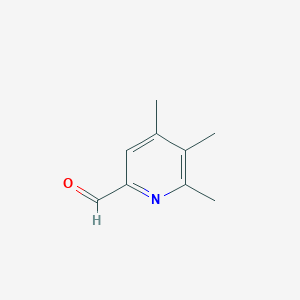
4,5,6-Trimethylpyridine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6-Trimethylpyridine-2-carbaldehyde is an organic compound with the molecular formula C9H11NO and a molar mass of 149.19 g/mol . It is a derivative of pyridine, characterized by the presence of three methyl groups at positions 4, 5, and 6, and an aldehyde group at position 2. This compound is used primarily in research and development settings, particularly in organic synthesis and as a building block for more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trimethylpyridine-2-carbaldehyde typically involves the formylation of 4,5,6-trimethylpyridine. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired aldehyde .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
4,5,6-Trimethylpyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: 4,5,6-Trimethylpyridine-2-carboxylic acid.
Reduction: 4,5,6-Trimethylpyridine-2-methanol.
Substitution: 4,5,6-Tribromopyridine-2-carbaldehyde (in the case of bromination).
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4,5,6-Trimethylpyridine-2-carbaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the aldehyde group, which can readily participate in nucleophilic addition reactions. In biological systems, it may interact with enzymes or receptors, potentially inhibiting their activity or altering their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trimethylpyridine: Similar structure but lacks the aldehyde group, making it less reactive in certain types of chemical reactions.
Pyridine-2-carbaldehyde: Lacks the methyl groups, resulting in different chemical properties and reactivity.
2,3,6-Trimethylpyridine: Similar to 4,5,6-Trimethylpyridine-2-carbaldehyde but with methyl groups at different positions, affecting its reactivity and applications.
Uniqueness
This compound is unique due to the combination of its aldehyde group and the specific positioning of the methyl groups. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis and other applications .
Eigenschaften
Molekularformel |
C9H11NO |
|---|---|
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
4,5,6-trimethylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO/c1-6-4-9(5-11)10-8(3)7(6)2/h4-5H,1-3H3 |
InChI-Schlüssel |
WCRFDOJQFIEYGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=C1C)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


